3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride
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Overview
Description
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with pyrazine derivatives in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process includes steps such as hydrazine hydrate addition, cyclization, and purification through crystallization . The overall yield and purity are optimized through careful control of reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazolopyrazine derivatives .
Scientific Research Applications
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating infections and certain cancers.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis . In cancer research, it may act as an inhibitor of specific kinases involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Used in medicinal chemistry as a building block.
Uniqueness
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. Its methyl group at the 3-position and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
2680537-45-3 |
---|---|
Molecular Formula |
C7H7ClN4O2 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
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